REACTION_CXSMILES
|
CC1(C)OC(=O)[CH:5]([C:9]2([C:13]#[N:14])[CH2:12][CH2:11][CH2:10]2)[C:4](=[O:15])[O:3]1.Cl>O>[C:13]([C:9]1([CH2:5][C:4]([OH:15])=[O:3])[CH2:12][CH2:11][CH2:10]1)#[N:14]
|
Name
|
1-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)cyclobutanecarbonitrile
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(C(C(O1)=O)C1(CCC1)C#N)=O)C
|
Name
|
N,N-dimethylformate
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooled to r.t.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |